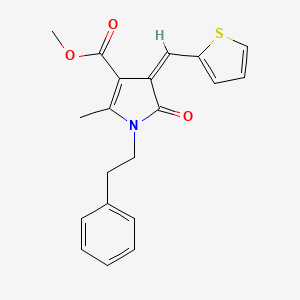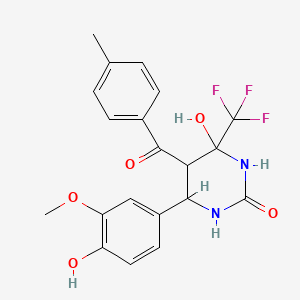
methyl (4Z)-2-methyl-5-oxo-1-(2-phenylethyl)-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle pyrrole, une partie thiophène et un groupe phényléthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation d'un dérivé du thiophène avec un précurseur du pyrrole dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs, de solvants et de paramètres spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui sont optimisées pour la rentabilité et l'efficacité. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour produire de grandes quantités du composé à des fins commerciales.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation, ce qui peut modifier ses propriétés chimiques et sa réactivité.
Réduction : Les réactions de réduction peuvent convertir le composé en formes plus réduites, conduisant potentiellement à différents groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués avec différents groupes fonctionnels.
Applications de recherche scientifique
(4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Il peut être étudié pour son activité biologique potentielle, y compris ses interactions avec les cibles biologiques.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que l'activité anti-inflammatoire ou anticancéreuse.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou l'activité optique.
Mécanisme d'action
Le mécanisme d'action du (4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte spécifique de son utilisation et du système biologique étudié.
Applications De Recherche Scientifique
METHYL (4Z)-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of METHYL (4Z)-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au (4Z)-2-méthyl-5-oxo-1-(2-phényléthyl)-4-(thiophène-2-ylméthylidène)-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle comprennent d'autres dérivés du pyrrole, des composés contenant du thiophène et des molécules substituées par du phényléthyle.
Unicité
Ce qui distingue ce composé, c'est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C20H19NO3S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl (4Z)-2-methyl-5-oxo-1-(2-phenylethyl)-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO3S/c1-14-18(20(23)24-2)17(13-16-9-6-12-25-16)19(22)21(14)11-10-15-7-4-3-5-8-15/h3-9,12-13H,10-11H2,1-2H3/b17-13- |
Clé InChI |
YSABPGXIYWTTBG-LGMDPLHJSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CS2)C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)
![3-[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11639197.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11639209.png)
![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639242.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
